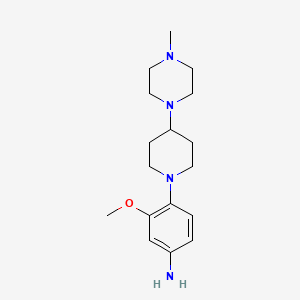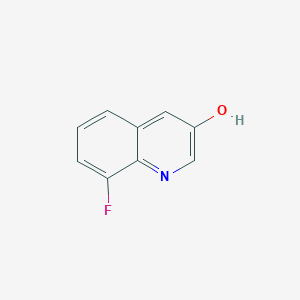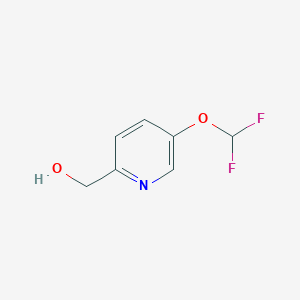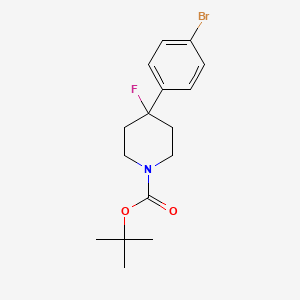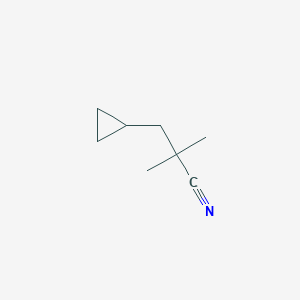
4,7,10-Tridecatrien-1-ol, acetate
Vue d'ensemble
Description
“4,7,10-Tridecatrien-1-ol, acetate” is an organic compound that falls under the chemical class of alcohol and ester. It is also known as “(4E,7Z,10Z)-4,7,10-Tridecatrien-1-yl acetate” and is a sex pheromone produced by adult females of the potato tuberworm moth .
Synthesis Analysis
The synthesis of “4,7,10-Tridecatrien-1-ol, acetate” has been reported in several studies. For instance, Cassani (1987) proposed a new stereoselective synthesis of this compound . Other researchers have developed synthetic approaches using a highly stereoselective Claisen rearrangement and Wittig reaction .Molecular Structure Analysis
The molecular formula of “4,7,10-Tridecatrien-1-ol, acetate” is C15H24O2 . Its average mass is 236.350 Da and its monoisotopic mass is 236.177628 Da .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 304.6±21.0 °C at 760 mmHg, and a flash point of 95.6±20.4 °C . It has 2 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Applications De Recherche Scientifique
Pheromone Research in Agriculture
4,7,10-Tridecatrien-1-ol, acetate, known for its pheromonal properties, has been a subject of interest in agricultural research, particularly in pest control. This compound is a significant component of the sex pheromone system of the potato tuberworm moth, Phthorimaea operculella. Research has focused on the isolation, identification, and synthesis of this pheromone for use in pest control strategies. Studies have demonstrated that mixtures containing 4,7,10-tridecatrien-1-ol, acetate are highly attractive to male potato tuberworm moths, surpassing the attractivity of even virgin female moths. This discovery has paved the way for developing pheromone traps as an environmentally friendly and effective method for monitoring and controlling potato tuberworm populations in various regions, including Australia, Peru, and Cyprus (Voerman et al., 1977); (Voerman & Rothschild, 1978); (El-Garhy, 1980).
Chemical Synthesis and Applications
The synthesis of 4,7,10-tridecatrien-1-ol, acetate and its analogs has been a topic of interest in chemical research, considering its applications in molecular imaging and other fields. For instance, a study on the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions, demonstrates the potential of similar compounds in enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Li et al., 2009).
Environmental Impact and Sustainability
The increasing global consciousness of environmental protection has led to a growing interest in the use of pheromones like 4,7,10-tridecatrien-1-ol, acetate for sustainable pest management. Research in this field highlights the potential of these compounds in reducing the reliance on chemical pesticides, thereby contributing to sustainable agricultural practices and environmental conservation (Pan et al., 2022).
Propriétés
IUPAC Name |
acetic acid;trideca-4,7,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATGTTMKOCJRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCO.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,10-Tridecatrien-1-ol, acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the compound (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate?
A1: (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate is a key component of the sex pheromone blend produced by the female potato tuberworm moth, Phthorimaea operculella. [] This insect species is a significant agricultural pest, causing considerable damage to potato crops worldwide. Understanding the synthesis and activity of this pheromone component is crucial for developing effective pest control strategies, such as mating disruption, which can help reduce reliance on traditional pesticides.
Q2: Can you describe the research presented in the paper "A New Stereoselective Synthesis of (E,Z,Z)-4,7,10-Tridecatrien-1-ol Acetate, Component of the Sex Pheromone of Phthorimaea operculella"?
A2: This paper [] focuses on developing a novel and efficient method for synthesizing (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate in a laboratory setting. The researchers aimed to achieve high stereoselectivity, meaning they sought to control the spatial arrangement of atoms around the double bonds within the molecule. This control is vital because insects are highly sensitive to the precise structure of pheromones, and even small variations can drastically reduce their effectiveness. The paper likely details the specific chemical reactions and conditions used in their synthesis method and may compare its efficacy and efficiency to previously existing methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



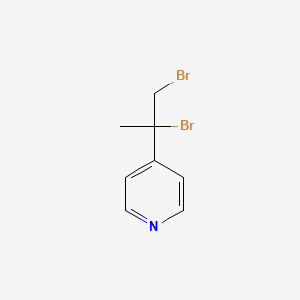


![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)
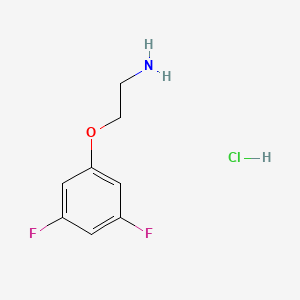
![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)
![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B1456469.png)
![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)
